N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a sulfanyl group linked to a carbamoyl-methyl moiety attached to a 2,5-dimethylphenyl group. At position 2 of the oxadiazole ring, a methyl group connects to the benzamide aromatic system. Its molecular formula is C₂₃H₂₃N₃O₃S, with a molecular weight of 421.5 g/mol.
Properties
IUPAC Name |
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-8-9-14(2)16(10-13)22-17(25)12-28-20-24-23-18(27-20)11-21-19(26)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMQLDAXJXRVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the sulfanyl group: The oxadiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Attachment of the dimethylphenyl group: The resulting compound is further reacted with a dimethylphenyl isocyanate to form the carbamoyl group.
Final coupling with benzamide: The final step involves the coupling of the intermediate with benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues from the 1,3,4-Oxadiazole Family
The evidence highlights several structurally related compounds with variations in substituents and biological activities:
Key Structural Differences :
- Target Compound vs.
- Target vs. 8r : The indole substituent in 8r may enhance π-π stacking interactions compared to the dimethylphenyl group in the target.
- Target vs. LMM5 : LMM5’s sulfamoyl and methoxy groups confer distinct electronic properties, possibly enhancing antifungal activity .
Physicochemical Properties
- Melting Points: Analogues like 7f (134–178°C) and 7g–7j (149–199°C) exhibit higher melting points than typical benzamide derivatives, suggesting stronger intermolecular forces (e.g., hydrogen bonding from thiazole-amino groups) .
- Solubility : Compounds with polar groups (e.g., 8r’s indole) may have better aqueous solubility than the target compound’s hydrophobic dimethylphenyl substituent .
Biological Activity
N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on available research findings.
Structure and Synthesis
The compound features a unique structure characterized by the presence of a 1,3,4-oxadiazole ring and a benzamide moiety. Its molecular formula is . The synthesis involves multiple steps, including:
- Formation of the Oxadiazole Ring : This is typically achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Sulfanyl Group : A thiol reacts with an electrophile to introduce the sulfanyl group.
- Benzamide Formation : The final product is formed by coupling the oxadiazole derivative with a benzamide.
These synthetic routes are crucial for optimizing yield and purity, which directly influence biological activity.
Anticancer Properties
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, studies have shown that compounds containing oxadiazole rings can act as inhibitors of human topoisomerase I, an enzyme critical for DNA replication and repair in cancer cells. In vitro tests demonstrated that certain oxadiazole derivatives exhibited selective cytotoxicity against various cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer) .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | HeLa | 10 | Topoisomerase I inhibition |
| 5b | MCF7 | 15 | Apoptosis induction |
| 5d | A549 | 12 | Cell cycle arrest |
| 5e | HepG2 | 8 | DNA intercalation |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : By interfering with the normal cell cycle processes, it prevents cancer cells from dividing.
Case Studies
Several studies have explored the biological activity of similar compounds:
- A study on benzamide derivatives highlighted their potential as RET kinase inhibitors in cancer therapy. Compounds with oxadiazole structures showed promising results in inhibiting RET activity both at molecular and cellular levels .
- Another investigation focused on the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. The results indicated that modifications to the oxadiazole ring could enhance potency against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
